Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate
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Overview
Description
The compound is an ester with a benzoyl group attached to a methoxy group and a dioxane ring. Dioxanes are cyclic ethers that are often used as solvents in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as esterification, etherification, and acylation .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the specific structure of the compound .Scientific Research Applications
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Biodegradable and Biocompatible Polymers
- Application : Cyclic acetal monomers, which are similar to the compound you mentioned, are used in the preparation of hydrolytically degradable polymeric networks . These polymers have applications in various areas such as medicine, agrochemistry, and the packaging industry .
- Method : An example of this application is the synthesis of hydrogels containing 2-[5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-yl]-2-methylpropanol diacrylate (EHD) and poly(ethylene glycol) diacrylate (PEGDA) via free radical polymerization of the two diacrylate monomers by redox initiation .
- Results : The authors found that the swelling degree of the resulting hydrogel depended on the concentration and the molar ratio of EHD .
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Biological Activity of Heterocyclic Compounds
- Application : Esters of 5-ethyl-5-hydroxymethyl-1,3-dioxane, a compound similar to the one you mentioned, have been studied for their cytotoxic and antioxidant properties .
- Method : The biological activity of these compounds was studied in vitro on HEK293 and SH-SY5Y cell lines .
- Results : The study found cytotoxic activity against the SH-SY5Y cell line for certain esters of 5-ethyl-5-hydroxymethyl-1,3-dioxane .
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Preparation of Biodegradable Gels
- Application : Cyclic acetal monomers, having two vinyl groups (crosslinker), are helpful for the preparation of hydrolytically degradable polymeric network . A similar crosslinker containing cyclic acetal group and multifunctional thiols were used for the preparation of biodegradable gels by the means of photo polymerization .
- Method : The reaction proceeded rapidly and with relatively high conversion .
- Results : These biomaterials showed good thermal stability and an acceptable in vitro biocompatibility .
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Synthesis of Antimalarial Drugs
- Application : (1,3-Dioxan-2-ylethyl)magnesium bromide, a compound similar to the one you mentioned, has been used in one of the key synthetic steps for the synthesis of febrifugine based antimalarial drugs .
- Method : The specific method of synthesis is not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
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- Application : (1,3-Dioxan-2-ylethyl)magnesium bromide, a compound similar to the one you mentioned, can be used in a Grignard addition-acylation method for the preparation of enamides .
- Method : The specific method of synthesis is not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
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Preparation of Trisubstituted Allenes
- Application : (1,3-Dioxan-2-ylethyl)magnesium bromide can be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts .
- Method : The specific method of synthesis is not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-3-19-14(17)13(16)11-9-10(5-6-12(11)18-2)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIROEGHQHTDTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)C2OCCCO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203142 |
Source
|
Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate | |
CAS RN |
951888-46-3 |
Source
|
Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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